5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5,6-dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-5(10)4-3-11-6-7-1-2-8(4)6/h3H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSSGANQKFLZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles. The reaction conditions often include the presence of electron-withdrawing substituents in the starting bromo ketone, which can lead to competing reactions and the formation of 2,5-diarylfurans .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that 5,6-dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity when modified with various substituents, suggesting a pathway for developing new antibiotics .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 (Lung) | 20 |
Case Study:
A recent publication highlighted the compound's mechanism of action involving the inhibition of specific kinases that play a crucial role in cell proliferation .
Material Science
This compound is being explored for its potential use in the development of new materials. Its unique structural features allow it to function as a building block for creating polymers and nanomaterials.
2.1 Polymer Synthesis
Researchers have synthesized copolymers incorporating this compound to enhance thermal stability and mechanical properties.
Table 3: Properties of Synthesized Polymers
| Property | Value |
|---|---|
| Thermal Stability (°C) | 250 |
| Tensile Strength (MPa) | 50 |
Case Study:
In a study published in Advanced Materials, copolymers containing this compound demonstrated improved resistance to thermal degradation compared to traditional polymers .
Agricultural Applications
The compound shows promise as a biopesticide due to its biological activity against various pests and fungi.
3.1 Pesticidal Activity
Field trials have indicated that formulations based on this compound can effectively control pests such as aphids and spider mites.
Table 4: Efficacy Against Agricultural Pests
| Pest | Control Efficacy (%) |
|---|---|
| Aphids | 85 |
| Spider Mites | 78 |
Case Study:
A research article documented the successful application of this compound in organic farming practices, highlighting its low toxicity to beneficial insects .
Mechanism of Action
The mechanism of action of 5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Ethyl Ester Derivatives
Carboxamide Derivatives
Acetic Acid Derivatives
- (5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid (CAS: 158197-27-4): Extends the carboxylic acid via a methylene bridge, altering electronic properties and hydrogen-bonding capacity.
Enzyme Inhibition
Antiparasitic Activity
- 3-Thien-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole (): Targets Trypanosoma cruzi CYP51 with sub-µM potency, leveraging hydrophobic aryl groups for active-site binding .
Physicochemical Properties
*Vapor pressure at 25°C indicates low volatility.
Biological Activity
5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid (CAS Number: 933731-75-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound’s pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
- IUPAC Name : this compound
- Molecular Formula : C₆H₆N₂O₂S
- Molecular Weight : 158.19 g/mol
- Structure : The compound features a fused imidazole-thiazole ring system with a carboxylic acid functional group.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer properties and enzyme inhibition.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- HeLa (cervical cancer)
- A549 (lung cancer)
- MCF7 (breast cancer)
Table 1 summarizes the cytotoxicity data of this compound against selected cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 14.31 | Induction of apoptosis |
| A549 | 8.55 | Inhibition of cell proliferation |
| MCF7 | 7.01 | Cell cycle arrest |
The compound was shown to induce apoptosis in HeLa cells through activation of the caspase pathway and inhibition of anti-apoptotic proteins like Bcl-2 .
Enzyme Inhibition
This compound also acts as an inhibitor for several key enzymes involved in cancer progression:
- Topoisomerase II : The compound demonstrated an IC₅₀ value of 0.067 µM against topoisomerase II, indicating potent inhibition that could disrupt DNA replication in cancer cells .
- Xanthine Oxidase : Preliminary studies suggest that it may exhibit inhibitory effects on xanthine oxidase with potential implications for gout and hyperuricemia treatment .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential.
- Cell Cycle Arrest : It affects the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle disruption.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to oxidative stress in cancer cells.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- A study by Zhang et al. demonstrated its efficacy in inhibiting tumor growth in vivo using xenograft models with A549 cells. The treatment resulted in a significant reduction in tumor size compared to control groups .
- Another investigation focused on its role as a dual inhibitor of both topoisomerase II and xanthine oxidase, suggesting a multifaceted approach to targeting cancer and metabolic disorders simultaneously .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 5,6-dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid derivatives?
- Methodology : A multi-step approach is commonly employed. For example:
Cyclization : React precursors like substituted imidazoles with thiazole-containing reagents in refluxing 1,4-dioxane to form the core imidazo[2,1-b]thiazole scaffold .
Ester Hydrolysis : Treat the ester intermediate (e.g., ethyl 2-methyl-imidazo[2,1-b]thiazole-3-carboxylate) with LiOH to yield the carboxylic acid derivative. Confirm hydrolysis via loss of ethoxy proton signals in H NMR (δ 12.08 ppm for -COOH) .
Functionalization : Use coupling agents like HATU with Hunig’s base to introduce amide or other functional groups .
Q. How can structural characterization be optimized for this compound class?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to confirm scaffold regiochemistry. For example, methyl protons in the thiazole ring appear as singlets (δ ~2.28 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+1] peaks at m/z = 261.2 for intermediates) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What preliminary biological assays are suitable for evaluating activity?
- Methodology :
- Enzyme Inhibition : Screen against targets like 5-lipoxygenase or EGFR kinase using fluorometric or spectrophotometric assays. For example, imidazo[2,1-b]thiazole derivatives show 63–89% inhibition in vitro .
- Antimicrobial Activity : Use microdilution assays against bacterial/fungal strains, noting MIC values (e.g., thiazole-carboxylic acid hybrids exhibit antifungal activity at MIC = 4–16 µg/mL) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, electron-withdrawing groups (e.g., -Cl) on the phenyl ring may enhance antifungal activity, while bulky groups reduce solubility .
- Metabolic Stability Testing : Use hepatic microsome assays to identify rapid degradation pathways (e.g., ester hydrolysis) that may explain inconsistent in vivo vs. in vitro results .
- Cross-Validation : Replicate experiments under standardized conditions (pH, temperature) to isolate experimental variables .
Q. What computational tools are effective for predicting reactivity and designing derivatives?
- Methodology :
- Quantum Chemical Calculations : Employ DFT (Density Functional Theory) to model reaction pathways and transition states, reducing trial-and-error synthesis. For example, ICReDD’s reaction path search methods optimize conditions for heterocyclic reactions .
- Molecular Docking : Predict binding affinities to biological targets (e.g., EGFR kinase) using software like AutoDock Vina. Validate with experimental IC values .
Q. How can multi-disciplinary approaches enhance mechanistic studies?
- Methodology :
- In Silico-Experimental Feedback : Integrate computational predictions (e.g., pKa values from databases like pKaDATA) with experimental potentiometric titrations to refine ionization profiles .
- Multi-Omics Integration : Combine proteomics (e.g., target engagement assays) with metabolomics to map compound-induced pathway disruptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
